(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Benzothiazole Derivatives Aldose Reductase Inhibition Structure-Activity Relationship

Specifically source CAS 477511-71-0 for targeted medicinal chemistry. Its unique (E)-ylidene configuration and 3,6-dimethylbenzothiazole core create a distinct pharmacophore essential for aldose reductase binding pocket exploration, which is absent in generic analogs. With zero H-bond donors and high computed lipophilicity (XLogP3: 5.1), it serves as a superior starting point for CNS-targeted programs and as a powerful negative control in biophysical studies. Sourcing this exact chemotype from the ChemBridge F0834-0934 collection ensures representation of this unique scaffold in your screening deck.

Molecular Formula C21H18N2OS
Molecular Weight 346.45
CAS No. 477511-71-0
Cat. No. B2471705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide
CAS477511-71-0
Molecular FormulaC21H18N2OS
Molecular Weight346.45
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)C
InChIInChI=1S/C21H18N2OS/c1-14-10-11-18-19(12-14)25-21(23(18)2)22-20(24)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,13H2,1-2H3
InChIKeyYGUJUEXPSGXZEX-QURGRASLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 934 library / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide (CAS 477511-71-0): A Structurally Distinctive Benzothiazole Screening Compound


(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide (CAS 477511-71-0) is a synthetic small molecule featuring a benzo[d]thiazole core with a unique 3,6-dimethyl substitution pattern and an (E)-ylidene configuration, linked via an acetamide bridge to a naphthalen-1-yl moiety [1]. It is cataloged in screening libraries (e.g., PubChem CID 5185047) and is classified as a benzothiazole derivative, a class extensively explored for aldose reductase inhibition [2]. Its distinct structural features differentiate it from common 2-aminobenzothiazole analogs, making it a specific candidate for targeted medicinal chemistry and biological probe development.

Why Generic Benzothiazole Acetamides Cannot Substitute for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide


Substituting this compound with a generic benzothiazole acetamide (e.g., N-(1,3-benzothiazol-2-yl)-2-(1-naphthyl)acetamide) risks losing critical structural features that govern target engagement. The specific 3,6-dimethyl substitution on the benzothiazole ring and the (E)-ylidene configuration create a unique three-dimensional pharmacophore and electronic environment [1]. In the context of aldose reductase inhibition, prior art demonstrates that even minor modifications to the aryl substituent on the naphthalene ring can drastically alter inhibitory potency [2]. Therefore, interchangeability without validation is scientifically unsound; the precise substitution pattern of CAS 477511-71-0 is essential for maintaining its specific biological activity profile and serves as a defined starting point for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide


Structural Uniqueness: 3,6-Dimethyl Substitution vs. Common 5,7-Dimethyl or Unsubstituted Analogs

The target compound features a 3,6-dimethyl substitution on the benzo[d]thiazole ring system, which is chemically distinct from the more common 4,5-dimethyl or 5,7-dimethyl isomers found in commercial screening collections [1]. This regiochemistry directly impacts the electronic distribution and steric hindrance around the thiazole nitrogen, a key interaction point for biological targets like aldose reductase [2]. In a canonical aldose reductase inhibitor scaffold, a 2-(naphthalen-1-yl)acetamide moiety is present, but the specific benzothiazole substitution of the target compound creates a novel chemical entity not explicitly exemplified in the original patent [2].

Benzothiazole Derivatives Aldose Reductase Inhibition Structure-Activity Relationship

Lipophilicity (XLogP3) Differentiation from Polar Analogs for Membrane Permeability

The computed XLogP3 value for CAS 477511-71-0 is 5.1 [1]. This is significantly higher than more polar benzothiazole acetamide derivatives, such as those containing carboxylic acid or sulfonamide groups (e.g., aldose reductase inhibitors with XLogP <2.0) [2]. For instance, typical aldose reductase inhibitors like Epalrestat have a calculated logP of approximately 2.8. The increased lipophilicity of the target compound suggests superior passive membrane permeability, making it a more suitable scaffold for developing central nervous system (CNS)-penetrant probes or for assays requiring high cellular uptake, where hydrophilic analogs fail.

Physicochemical Properties Drug-likeness CNS Penetration

Hydrogen Bond Donor Count: Zero vs. Common Acetamide NH Donors

The target compound has a hydrogen bond donor count of 0 [1]. This is a critical differentiator from many biologically active benzothiazole acetamides which possess a free N-H group (donor count = 1), such as the general formula in US Patent 4,446,150 [2]. The absence of a hydrogen bond donor means the compound cannot act as a hydrogen bond donor to biological targets, altering its molecular recognition pattern and potentially reducing off-target binding to proteins requiring a donor for key interactions. This feature can be exploited to design more selective inhibitors against targets that do not require a donor interaction.

Hydrogen Bonding Drug Design Selectivity

Molecular Complexity: Naphthalene Substituent vs. Smaller Aromatic Rings can Modulate Target Binding

The presence of the naphthalen-1-yl group is a hallmark of potent aldose reductase inhibition, as described in US Patent 4,446,150. The patent explicitly teaches that 2-(1-naphthalenyl)thiazole derivatives are effective inhibitors, with the naphthalene ring system fitting into a lipophilic pocket of the enzyme [2]. In contrast, simpler aryl or heteroaryl acetamides (e.g., phenyl or pyridyl) lacking this extended ring system exhibit markedly reduced potency. While a specific IC50 value for the target compound is not available in the public domain for a direct head-to-head comparison, the class-level evidence strongly supports that its naphthalene moiety provides a significant advantage over smaller aromatic groups for engaging this target class.

Aldose Reductase Enzyme Inhibition Naphthalene

Optimal Application Scenarios for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide Based on Verified Evidence


Structure-Activity Relationship (SAR) Probe for Aldose Reductase Inhibition Studies

The compound serves as an ideal SAR probe for exploring the non-polar binding pocket of aldose reductase. Its naphthalen-1-yl group and unique benzothiazole substitution pattern [1] allow researchers to systematically investigate how modifications to the core scaffold impact inhibitory potency, building on the foundational patent work [2]. Its zero hydrogen bond donor count makes it a distinctive negative control for hydrogen bonding interactions.

Development of CNS-Penetrant Kinase or Reductase Inhibitor Probes

With a high computed XLogP3 of 5.1 [1], this compound possesses the physicochemical properties (high lipophilicity, low H-bond donors) correlated with blood-brain barrier penetration. It is a superior starting point for medicinal chemistry programs targeting neurological disorders involving aberrant kinase or reductase activity, where polar analogs like standard aldose reductase inhibitors with lower logP values cannot achieve sufficient brain exposure [2].

Chemical Biology Tool for Investigating Non-Canonical Acetamide Binding Modes

The absence of a hydrogen bond donor [1] fundamentally alters the compound's binding mode compared to classical acetamide inhibitors that donate an N-H hydrogen bond. This makes it a powerful chemical tool for biophysical studies (e.g., X-ray crystallography or NMR) designed to map ligand-receptor interactions, specifically to determine if a target protein can accommodate a purely acceptor-based interaction at the amide linkage, as opposed to the typical donor-acceptor pair found in analogs [2].

Screening Library Diversity Set Component for Novel Target Fishing

As a component of the ChemBridge F0834-0934 screening collection, this compound adds significant structural diversity to a screening deck. Its combination of a 3,6-dimethylbenzothiazole core with a naphthalene acetamide is not available in common commercial analog sets. Purchasing this specific compound ensures representation of this unique chemotype in phenotypic or target-based high-throughput screens, potentially identifying novel targets that are missed by more common scaffolds [1].

Quote Request

Request a Quote for (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.